(R)-3-Methylpiperidine-3-carboxylic acid
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Overview
Description
®-3-Methylpiperidine-3-carboxylic acid is a chiral compound with a piperidine ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound’s unique stereochemistry and functional groups make it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-3-Methylpiperidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 3-methylpyridine-3-carboxylic acid using a chiral catalyst. This method provides high enantioselectivity and yields the desired ®-enantiomer. Another method involves the resolution of racemic 3-methylpiperidine-3-carboxylic acid using chiral resolving agents .
Industrial Production Methods
Industrial production of ®-3-Methylpiperidine-3-carboxylic acid typically involves large-scale asymmetric hydrogenation processes. These processes use advanced catalytic systems to achieve high yields and enantioselectivity. The use of continuous flow reactors and optimized reaction conditions further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
®-3-Methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-Methylpiperidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3-Methylpiperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved vary depending on the final product synthesized from this intermediate .
Comparison with Similar Compounds
Similar Compounds
(S)-3-Methylpiperidine-3-carboxylic acid: The enantiomer of ®-3-Methylpiperidine-3-carboxylic acid with different stereochemistry.
Piperidine-3-carboxylic acid: A similar compound lacking the methyl group at the 3-position.
3-Methylpyridine-3-carboxylic acid: A precursor in the synthesis of ®-3-Methylpiperidine-3-carboxylic acid.
Uniqueness
®-3-Methylpiperidine-3-carboxylic acid is unique due to its chiral nature and the presence of both a piperidine ring and a carboxylic acid group. This combination of features makes it a versatile intermediate in the synthesis of various complex molecules .
Properties
Molecular Formula |
C7H13NO2 |
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Molecular Weight |
143.18 g/mol |
IUPAC Name |
(3R)-3-methylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10)3-2-4-8-5-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1 |
InChI Key |
DEMOKNSWMVAJPZ-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@]1(CCCNC1)C(=O)O |
Canonical SMILES |
CC1(CCCNC1)C(=O)O |
Origin of Product |
United States |
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